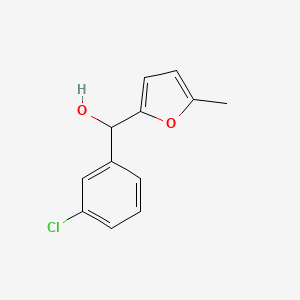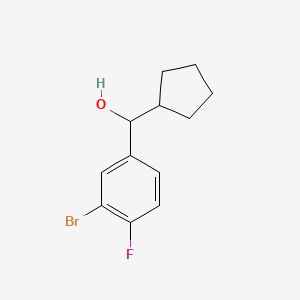
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is an organic compound with the molecular formula C9H19NOS This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and an amino alcohol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality. The use of automated systems and advanced purification techniques further enhances the feasibility of large-scale production .
化学反応の分析
Types of Reactions
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
科学的研究の応用
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions, particularly those involving sulfur-containing compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications .
作用機序
The mechanism by which 2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol exerts its effects involves interactions with various molecular targets and pathways. The thiopyran ring can interact with biological molecules through sulfur bonding, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological processes and potentially exert therapeutic effects .
類似化合物との比較
Similar Compounds
2-Methoxytetrahydropyran: This compound shares the tetrahydropyran ring but lacks the sulfur atom, resulting in different chemical properties and reactivity.
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)ethanol: Similar in structure but with an ethanol moiety instead of propanol, leading to variations in its physical and chemical properties.
Uniqueness
2-Methyl-1-((tetrahydro-2H-thiopyran-4-yl)amino)propan-2-ol is unique due to the combination of the thiopyran ring and the amino alcohol moiety.
特性
IUPAC Name |
2-methyl-1-(thian-4-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-9(2,11)7-10-8-3-5-12-6-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNHNWUBOPDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CCSCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














